N,N-Dimethyl(diphenyl)methaniminium
Description
N,N-Dimethyl(diphenyl)methaniminium is a quaternary ammonium compound characterized by a central iminium ion (C=N⁺) flanked by two phenyl groups and two methyl substituents on the nitrogen atom. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as a coupling reagent or catalyst. Its dimethyl groups enhance stability and modulate reactivity, enabling efficient bond-forming reactions in peptide synthesis and heterocyclic chemistry .
Properties
CAS No. |
1209-96-7 |
|---|---|
Molecular Formula |
C15H16N+ |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
benzhydrylidene(dimethyl)azanium |
InChI |
InChI=1S/C15H16N/c1-16(2)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3/q+1 |
InChI Key |
JSVLUOKGWJQLBJ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](=C(C1=CC=CC=C1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl(diphenyl)methaniminium can be synthesized through several methods. One common approach involves the reaction of diphenylmethane with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method ensures a consistent and efficient production process, minimizing the risk of contamination and maximizing yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl(diphenyl)methaniminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary or tertiary amines. Substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
N,N-Dimethyl(diphenyl)methaniminium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N,N-Dimethyl(diphenyl)methaniminium involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
HATU [(Dimethylamino)-N,N-dimethyl(3H-1,2,3-triazolo[4,5-b]pyridine-3-yloxy)methaniminium Hexafluorophosphate]
Structural Similarities :
- Both compounds feature a dimethyl-substituted methaniminium core.
- HATU includes a triazolopyridine moiety, enhancing its electrophilicity.
Functional Differences :
- Reactivity : HATU is widely used as a peptide coupling reagent due to its high efficiency in activating carboxylic acids. The triazolopyridine group in HATU stabilizes the reactive intermediate, enabling rapid amide bond formation .
- Applications: While N,N-Dimethyl(diphenyl)methaniminium is less commonly used in peptide synthesis, its derivatives are pivotal in constructing α-pyranone carboxamides and other heterocycles .
Key Data :
| Property | This compound | HATU |
|---|---|---|
| Primary Use | Heterocyclic synthesis | Peptide coupling |
| Leaving Group Efficiency | Moderate | High (due to triazolopyridine) |
| Stability | High (steric protection) | Moderate |
N,N-Dimethyl Enaminones
Structural Similarities :
- Both classes contain N,N-dimethylamine groups.
- Enaminones have a conjugated enone system (C=C–N), whereas methaniminium derivatives feature a charged C=N⁺ core.
Functional Differences :
- Reactivity: N,N-Dimethyl enaminones are versatile synthons for heterocycles (e.g., quinolines, chromones) due to their ability to undergo α-functionalization and C=C bond cleavage. The dimethylamine group acts as a superior leaving group compared to non-dimethylated enaminones .
Key Data :
| Property | This compound | N,N-Dimethyl Enaminones |
|---|---|---|
| Key Reaction | Coupling reactions | Cyclization, α-functionalization |
| Biological Relevance | Limited | High (antimicrobial, antiviral) |
N,N-Dimethylaminomethylene-Protected Nucleosides
Structural Similarities :
- Both utilize dimethyl groups to modulate reactivity.
Functional Differences :
- Role in Synthesis: The dimethylaminomethylene group protects exocyclic amines during nucleoside synthesis, enhancing solubility and stability. In contrast, methaniminium salts directly participate in bond-forming reactions as electrophilic agents .
- Electronic Effects : The dimethyl groups in methaniminium salts increase electron-withdrawing capacity, whereas in protected nucleosides, they prevent unwanted side reactions .
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